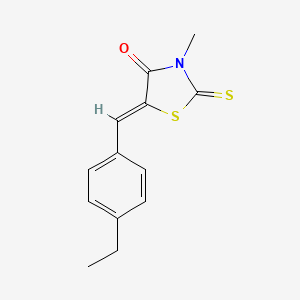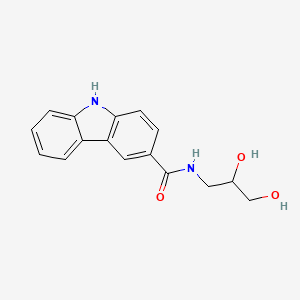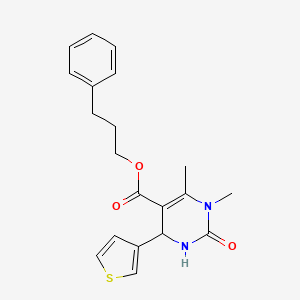![molecular formula C16H12Cl2N2O5 B11091089 3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11091089.png)
3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both chlorinated and nitrobenzoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-chloroaniline to form the corresponding amide. This intermediate is then subjected to further reactions, including nitration and chlorination, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Shares a similar structure but lacks the nitrobenzoyl group.
2-Amino-3-(2-chlorophenyl)propanoic acid: Another related compound with different functional groups.
Uniqueness
The presence of both chlorinated and nitrobenzoyl groups in 3-[(2-Chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid makes it unique compared to similar compounds
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H12Cl2N2O5 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C16H12Cl2N2O5/c17-10-3-1-9(2-4-10)14(8-15(21)22)19-16(23)12-7-11(20(24)25)5-6-13(12)18/h1-7,14H,8H2,(H,19,23)(H,21,22) |
InChI Key |
LSYKWXKLQMNVEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091012.png)
![3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11091017.png)

![11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11091025.png)
![5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11091031.png)
![2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11091039.png)

![7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11091068.png)

![2-amino-4-{4-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11091077.png)

![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11091091.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11091094.png)
![diethyl 5-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11091101.png)
